5-Tert-butoxy-2-tert-butylphenol
Description
Structure
3D Structure
Properties
CAS No. |
839679-29-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-8-7-10(9-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
RZNJANHLQUYSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Tert Butoxy 2 Tert Butylphenol
Alkylation Approaches for Phenol (B47542) Scaffolds in 5-Tert-butoxy-2-tert-butylphenol Synthesis
The introduction of alkyl groups, such as the tert-butyl group, onto a phenol ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. numberanalytics.com
Electrophilic Aromatic Alkylation Reactions
The hydroxyl group of phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. fiveable.meucalgary.ca This enhanced reactivity facilitates the introduction of alkyl groups. The most common method for this is the Friedel-Crafts alkylation reaction. slchemtech.com This reaction involves the use of an alkylating agent, such as a tertiary alcohol or an alkene, in the presence of a catalyst. jk-sci.com The catalyst, typically a Lewis acid or a Brønsted acid, generates a carbocation from the alkylating agent, which then acts as the electrophile and attacks the electron-rich phenol ring. slchemtech.com
Regioselectivity and Stereochemical Control in Alkylation
The hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions. fiveable.meucalgary.ca Therefore, the alkylation of phenol can lead to a mixture of ortho- and para-substituted products. Controlling the regioselectivity to favor a specific isomer is a significant challenge in these syntheses. Factors that can influence the ortho/para product ratio include the choice of catalyst, solvent, reaction temperature, and the nature of the alkylating agent. rsc.orgacs.org For instance, in some cases, the use of specific catalysts or reaction conditions can favor the formation of the ortho-isomer. whiterose.ac.uk In non-catalytic reactions in supercritical water, the density of the water can be manipulated to control the regioselectivity of phenol alkylation. rsc.orgrsc.org
Catalyst Systems in Alkylation (e.g., Acid-Catalyzed, Heterogeneous, Homogeneous)
A wide array of catalysts can be employed for the tert-butylation of phenols. These can be broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: These catalysts are in the same phase as the reactants. Traditional homogeneous catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). iitm.ac.inijarse.com While effective, these catalysts can be corrosive, hazardous, and difficult to separate from the reaction mixture. iitm.ac.in More recently, ionic liquids and deep eutectic solvents have emerged as promising "green" alternatives, offering advantages like recyclability and milder reaction conditions. nih.govacs.orgacs.org
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation and reuse. This category includes a variety of solid acid catalysts such as:
Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and acidic sites, making them shape-selective catalysts. iitm.ac.inacs.orgosti.gov Different types of zeolites, such as H-Y and H-beta, have been shown to be effective for phenol alkylation. acs.org
Pillared Clays (B1170129): These are modified clays with increased surface area and acidity, showing potential for vapor-phase tert-butylation of phenol. iitm.ac.in
Mesoporous Materials: Materials like Al-MCM-41 have been investigated for their catalytic activity in the tert-butylation of m-cresol. google.com
Cation Exchange Resins: These are polymeric materials with acidic functional groups that can catalyze alkylation reactions, though they may have limited thermal stability. iitm.ac.inijarse.com
The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint.
Multi-Step Synthetic Routes to this compound and its Precursors
In cases where direct alkylation does not provide the desired isomer or leads to complex product mixtures, multi-step synthetic sequences are employed. These routes often involve the introduction of functional groups that can be later converted to the desired substituent or direct the subsequent substitution to the correct position.
Nitration-Reduction Routes and Intermediate Characterization
One common multi-step approach involves the nitration of a substituted phenol, followed by the reduction of the nitro group to an amino group. This amino group can then be further modified.
The nitration of phenols can be achieved using various nitrating agents. mdpi.com The conditions can be controlled to achieve mononitration. youtube.com For example, the nitration of 2-tert-butylphenol (B146161) would be expected to yield a mixture of nitro-isomers. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like ammonium (B1175870) formate) or metal/acid combinations. chemicalbook.com For example, 2-tert-butyl-5-nitrophenol (B3137848) can be reduced to 5-amino-2-tert-butylphenol. chemicalbook.com
The resulting aminophenol is a key intermediate that can undergo further reactions. For instance, the amino group can be converted to other functional groups via diazotization reactions. wikipedia.org
Acetylation-Tert-butylation-Deacetylation Sequences
Another strategy to control the regioselectivity of alkylation is to use a protecting group. The hydroxyl group of phenol can be protected by converting it into an ester, for example, by acetylation. This acetyl group can then direct the subsequent tert-butylation to a specific position. After the alkylation step, the acetyl group can be removed by hydrolysis (deacetylation) to regenerate the hydroxyl group. This sequence allows for a more controlled synthesis of a specific isomer of tert-butylated phenol.
Protection-Deprotection Strategies for Phenolic Hydroxyl Groups
In the synthesis of complex molecules containing a phenolic hydroxyl group, such as in the pathway to this compound, protection and deprotection are essential steps. highfine.com The phenolic hydroxyl group is reactive and may interfere with desired reactions at other sites of the molecule. researchgate.net Therefore, it is temporarily converted into a less reactive group (protection) and later regenerated (deprotection). highfine.com
Common protecting groups for phenols include ethers and esters. highfine.com Ether protecting groups are widely used due to their stability and the variety of methods available for their cleavage. highfine.comresearchgate.net
Common Protecting Groups for Phenolic Hydroxyls:
| Protecting Group | Introduction Method | Deprotection Condition | Stability |
| Benzyl (Bn) | Williamson ether synthesis (e.g., NaH/DMF or THF) | Hydrogenolysis (e.g., Pd/C) google.com | Stable to most reagents not employing hydrogenolysis. |
| Methyl (Me) | NaH/Me₂SO₄ or NaH/MeI | BBr₃/CH₂Cl₂ or TMSI/CH₂Cl₂ highfine.com | Relatively stable, harder to remove than benzyl. highfine.com |
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole (B134444) in DMF | TBAF in THF | Stable to a wide range of non-fluoride reagents. |
| Methoxymethyl (MOM) | MOMCl, NaH/THF or DIEA/CH₂Cl₂ | Acidic conditions highfine.com | Acid-sensitive. highfine.com |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, in CH₂Cl₂ researchgate.net | Weak bases (e.g., piperidine, NaOH) researchgate.net | Labile to bases. researchgate.net |
The tert-butyl group itself can act as a protecting group for the phenolic hydroxyl. Aryl t-butyl ethers are stable under both acidic and basic conditions, making the t-butyl group a valuable protecting group for phenols. researchgate.net Deprotection of tert-butyl ethers can be achieved using various methods, including aqueous phosphoric acid or the CeCl₃·7H₂O/NaI system. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of chemicals to reduce environmental impact. This includes the use of environmentally benign solvents and recyclable catalysts.
Solvent-Free and Environmentally Benign Reaction Conditions
A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the formation of tert-butyl ethers of phenols, a method using a catalytic amount of Er(OTf)₃ at room temperature without any solvent has been reported. organic-chemistry.org This catalyst is easily recoverable and can be reused multiple times without a decrease in activity. organic-chemistry.org
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts is a key area of green chemistry research. Traditional methods for tert-butylphenol synthesis often use mineral acids like sulfuric or phosphoric acid, which can lead to equipment corrosion and environmental pollution. google.com
Heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, are a more sustainable alternative. google.com Hβ zeolite has been identified as a good catalyst for the preparation of 2-tert-butyl-5-methylphenol due to its high activity, selectivity, and recyclability. google.com The reaction can be carried out under moderate conditions (50–180 °C) using tert-butyl alcohol, methyl tert-butyl ether, or isobutyl alcohol as the alkylating agent. google.com
Ionic liquids are also being explored as recyclable catalysts for the alkylation of phenol with tert-butyl alcohol. acs.org A study reported the use of a 1H-imidazole-1-acetic acid tosilate ionic liquid, which demonstrated high conversion rates and could be recycled. acs.org Similarly, deep eutectic solvents have been used to catalyze this alkylation at a low temperature of 30 °C, achieving a 99.5% conversion of tert-butyl alcohol. acs.org
Hierarchical porous silica-alumina materials have also shown enhanced activity in the tert-butylation of phenol. mdpi.com These materials provide sufficient acid centers for the reaction and a mesoporous structure that facilitates the transfer of reactants and products. mdpi.com
Derivatization Strategies of this compound
Derivatization involves modifying a compound to create new molecules with different properties. For this compound, derivatization can occur at the phenolic hydroxyl group or the aromatic ring.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization. It can be converted into various other functional groups, altering the molecule's chemical and physical properties. For instance, the hydroxyl group can be alkylated or acylated to form ethers or esters, respectively. These reactions are fundamental in organic synthesis and can be used to introduce a wide range of functionalities.
Aromatic Ring Functionalization and Substitution Reactions
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The bulky tert-butyl and tert-butoxy (B1229062) groups on the ring influence the position of incoming substituents through steric hindrance and their electron-donating nature. nih.gov The tert-butyl group, in particular, introduces significant steric hindrance, which can direct incoming electrophiles to less hindered positions on the ring. nih.gov This directing effect is crucial for selectively synthesizing specific isomers. For example, the alkylation of phenol with isobutene, catalyzed by an acid, is a common method to produce tert-butylated phenols. wikipedia.orgvinatiorganics.com
Synthesis of Phenolic Carbonate Esters and Related Derivatives
The synthesis of phenolic carbonate esters from sterically hindered phenols such as this compound can be challenging due to the steric hindrance around the hydroxyl group, which reduces its nucleophilicity. Standard methods often result in low yields or require harsh reaction conditions. However, the use of activated carbonates provides an effective route for the synthesis of these derivatives.
One successful approach involves the melt polymerization of sterically hindered diols with activated carbonates like bis(methyl salicyl) carbonate (BMSC). rsc.org This method has been shown to be effective for monomers such as tert-butyl hydroquinone (B1673460), which presents similar steric challenges. rsc.org The increased reactivity of BMSC allows for polymerization under more moderate conditions, which helps to prevent degradation and side reactions. rsc.org
The general procedure for the synthesis of polycarbonates from sterically hindered phenols using BMSC involves a multi-stage melt polymerization. The reaction is typically carried out in the presence of a catalyst system, such as a combination of tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) and sodium hydroxide (B78521) (NaOH). rsc.org The polymerization process is carefully staged with increasing temperature and decreasing pressure to facilitate the removal of the condensation byproduct, methyl salicylate, and drive the reaction towards the formation of a high molecular weight polymer. rsc.org
A representative procedure for such a synthesis is as follows: The hindered phenolic monomer and BMSC are charged into a reactor. The system is then purged to remove oxygen. A catalytic amount of TBPA and NaOH is added. The polymerization is conducted in stages: an initial stage at a moderate temperature and atmospheric pressure, followed by a second stage at a higher temperature and reduced pressure, and a final stage at an even higher temperature and under high vacuum to complete the polymerization. rsc.org
While the literature provides examples with diols to form polycarbonates, this methodology can be adapted for the synthesis of discrete phenolic carbonate esters by controlling the stoichiometry of the reactants. For the synthesis of a simple carbonate ester from this compound, a reaction with a suitable chloroformate in the presence of a base would be a standard laboratory-scale approach. For instance, the reaction of this compound with an alkyl or aryl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) in an inert solvent would be expected to yield the corresponding phenolic carbonate ester.
The following table provides representative data for the synthesis of polycarbonates from a sterically hindered diol using an activated carbonate, which illustrates the feasibility of such reactions.
| Monomer | Carbonate Source | Catalyst System | Reaction Conditions | Polymer Molecular Weight (Mn) |
| tert-Butyl hydroquinone | Bis(methyl salicyl) carbonate (BMSC) | TBPA/NaOH | Stage 1: 180°C, atm. pressureStage 2: 220°C, 100 mbarStage 3: 280°C, 0.5-1.5 mbar | Achievable |
| Resorcinol | Bis(methyl salicyl) carbonate (BMSC) | TBPA/NaOH | Stage 1: 180°C, atm. pressureStage 2: 220°C, 100 mbarStage 3: 280°C, 0.5-1.5 mbar | ~19,000 g/mol |
Table 1: Representative Synthesis of Polycarbonates from Hindered/Volatile Phenols using BMSC. rsc.org
The successful polymerization of sterically hindered phenols like tert-butyl hydroquinone using activated carbonates such as BMSC demonstrates a viable synthetic strategy that can be extrapolated to the synthesis of carbonate esters and related derivatives of this compound. rsc.org The key to this approach is the enhanced reactivity of the carbonate source, which overcomes the steric hindrance of the phenol. rsc.org
Mechanistic Investigations of 5 Tert Butoxy 2 Tert Butylphenol Reactivity
Structure-Activity Relationships in Antioxidant Mechanisms
The antioxidant action of phenolic compounds is primarily attributed to the ability of the hydroxyl (-OH) group to donate a hydrogen atom, thereby neutralizing a free radical and terminating the oxidative chain reaction. mdpi.comnih.gov The specific mechanisms for this process in a molecule like 5-Tert-butoxy-2-tert-butylphenol are complex and can proceed through several competing pathways. The relative contribution of each pathway is influenced by factors such as the radical species, the solvent polarity, and the intrinsic properties of the antioxidant molecule itself, which are determined by its structure. The presence of both tert-butyl and tert-butoxy (B1229062) groups significantly modulates these properties.
The most direct mechanism for radical scavenging by phenolic antioxidants is Hydrogen Atom Transfer (HAT). mdpi.com In this pathway, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•) in a single, concerted step. This action neutralizes the radical and generates a stable, resonance-delocalized phenoxyl radical from the antioxidant molecule.
Ar-OH + R• → Ar-O• + RH
The efficiency of the HAT mechanism is predominantly governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates easier hydrogen donation. For this compound, the electron-donating nature of the alkyl and alkoxy substituents on the aromatic ring helps to stabilize the resulting phenoxyl radical, thereby lowering the O-H BDE and promoting the HAT pathway. nih.gov This mechanism is generally favored in non-polar media. nih.gov
An alternative, two-step mechanism is the Single Electron Transfer-Proton Transfer (SETPT) pathway. This process involves the initial transfer of a single electron from the phenol (B47542) to the free radical, forming a phenol radical cation and an anion. This is followed by the transfer of a proton from the radical cation to a proton acceptor, which could be the anion formed in the first step or a solvent molecule.
Step 1 (Electron Transfer): Ar-OH + R• → [Ar-OH]•+ + R⁻ Step 2 (Proton Transfer): [Ar-OH]•+ → Ar-O• + H⁺
The feasibility of the SETPT mechanism is largely dependent on the ionization potential (IP) of the phenol and the electron affinity of the free radical. Phenols with lower IP values are more likely to undergo this process. The presence of electron-donating groups, such as the tert-butoxy group, can lower the IP, making the SETPT mechanism potentially more competitive, particularly with highly electrophilic radicals. nih.gov
In polar, protic solvents, the Sequential Proton Loss-Electron Transfer (SPLET) mechanism can become dominant. This pathway begins with the deprotonation of the phenol by the solvent or a base, forming a phenoxide anion. This anion is a much more potent electron donor than the neutral phenol and subsequently transfers an electron to the free radical to neutralize it.
Step 1 (Proton Loss): Ar-OH + B → Ar-O⁻ + BH⁺ (where B is a base/solvent) Step 2 (Electron Transfer): Ar-O⁻ + R• → Ar-O• + R⁻
The SPLET mechanism is highly sensitive to the pH of the medium and the proton affinity (PA) of the phenoxide anion. In basic conditions, this pathway is often favored. The acidity of the phenol is a key determinant; however, bulky groups near the hydroxyl function can influence its interaction with the solvent or base. nih.govmdpi.com
| Mechanism | Description | Key Steps | Governing Factors | Favored Environment |
|---|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom to a free radical in a single step. | Ar-OH + R• → Ar-O• + RH | O-H Bond Dissociation Enthalpy (BDE) | Non-polar solvents |
| Single Electron Transfer-Proton Transfer (SETPT) | A two-step process involving electron transfer followed by proton transfer. | 1. Ar-OH → [Ar-OH]•+ + e⁻ 2. [Ar-OH]•+ → Ar-O• + H⁺ | Ionization Potential (IP), Electron Affinity (EA) | Can occur in various solvents, depends on radical properties |
| Sequential Proton Loss-Electron Transfer (SPLET) | A two-step process involving deprotonation followed by electron transfer. | 1. Ar-OH → Ar-O⁻ + H⁺ 2. Ar-O⁻ + R• → Ar-O• + R⁻ | Proton Affinity (PA), pH, pKa | Polar, protic solvents; basic conditions |
The term "hindered phenol" arises from the presence of bulky alkyl groups, such as tert-butyl, at positions ortho to the hydroxyl group. mdpi.comnih.gov In this compound, the tert-butyl group at the C2 position provides significant steric shielding to the hydroxyl group and the resulting phenoxyl radical.
This steric hindrance has several crucial effects:
Stabilization of the Phenoxyl Radical: The bulky groups prevent the phenoxyl radical from easily participating in further reactions, such as dimerization or reacting with other molecules, which increases its lifetime and allows it to effectively terminate radical chains. nih.govresearchgate.net
Protection of the Hydroxyl Group: The steric bulk can protect the -OH group from direct attack, influencing its reactivity. mdpi.com
Modulation of Reactivity: While steric hindrance is key to stability, excessive hindrance can sometimes impede the approach of a free radical to the hydroxyl group, potentially slowing the reaction rate. nih.gov However, for many applications, the stabilizing effect is the dominant and desired feature.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological or chemical activity of compounds based on their molecular structure. mdpi.commdpi.com For antioxidants, QSAR models correlate structural or physicochemical properties (descriptors) with experimentally determined antioxidant activity, such as the concentration required to scavenge 50% of radicals (IC50). researchgate.net
Developing a QSAR model for phenolic antioxidants like this compound involves:
Data Collection: Gathering a dataset of structurally diverse phenols with known antioxidant activities. mdpi.com
Descriptor Calculation: Computing various molecular descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, BDE).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model linking the descriptors to the activity. researchgate.netnih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.commdpi.com
For phenolic compounds, QSAR studies have shown that parameters related to hydrogen donation ability (like BDE) and electron donation ability (like IP) are often the most important predictors of antioxidant potential. nih.gov
The antioxidant activity of this compound can be quantitatively understood by examining several key thermochemical parameters. These values, often calculated using computational methods like Density Functional Theory (DFT), provide insight into the favorability of the different mechanistic pathways. nih.govacs.org
| Parameter | Abbreviation | Description | Relevance to Antioxidant Mechanism |
|---|---|---|---|
| Bond Dissociation Enthalpy | BDE | The enthalpy change required to homolytically break the O-H bond to form a phenoxyl radical and a hydrogen atom. | Primary indicator for the HAT mechanism. A lower BDE indicates a better hydrogen donor. nih.gov |
| Ionization Potential | IP | The energy required to remove an electron from the phenol to form a radical cation. | Crucial for the SETPT mechanism. A lower IP facilitates the initial electron transfer step. nih.gov |
| Proton Dissociation Enthalpy | PDE | The enthalpy change for the deprotonation of the phenol radical cation. | Relates to the second step of the SETPT mechanism. |
| Proton Affinity | PA | The negative of the enthalpy change for the deprotonation of the phenol (ArOH → ArO⁻ + H⁺). | Key parameter for the SPLET mechanism. A lower PA indicates a more acidic phenol. |
| Electron Transfer Enthalpy | ETE | The enthalpy change for the electron transfer from the phenoxide anion (ArO⁻ → ArO• + e⁻). | Relates to the second step of the SPLET mechanism. |
For hindered phenols, the electronic effects of substituents significantly influence these parameters. The electron-donating tert-butyl and tert-butoxy groups are expected to lower both the BDE and IP of this compound, enhancing its capacity to act as an antioxidant through both HAT and SETPT pathways. nih.gov
Oxidative and Reductive Transformations of this compound Derivatives
The phenolic hydroxyl group is susceptible to oxidation, typically proceeding through a phenoxyl radical intermediate. The stability and subsequent reaction pathways of this radical are heavily influenced by the steric hindrance provided by the ortho tert-butyl group and the electronic effects of the ring substituents.
The oxidation of hindered phenols is a common pathway for the formation of quinone and diphenoquinone (B1195943) derivatives. The oxidation of 2,6-di-tert-butylphenol (B90309), for instance, can yield 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone through oxidative condensation. nih.gov Another key metabolite of 2,6-di-tert-butylphenol is its corresponding para-quinone, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ). google.com
For this compound, oxidation would likely proceed via the formation of a phenoxyl radical. This intermediate could then undergo several transformations:
Intramolecular Cyclization: While less common, reaction pathways leading to cyclic ethers could be envisioned.
Dimerization: Two phenoxyl radicals could couple to form C-C or C-O linked dimers, which may subsequently oxidize to form diphenoquinone-like structures.
Benzoquinone Formation: Oxidation could lead to the formation of a benzoquinone. This would likely involve the loss or transformation of one of the bulky substituents, such as the tert-butoxy group, to form a carbonyl function. The formation of quinones from phenols can be catalyzed by various oxidative enzymes, such as cytochrome P450, which facilitate a two-electron oxidation. cdnsciencepub.com
Table 1: Examples of Quinone Derivatives from Related Phenols
| Starting Phenol | Oxidizing Condition | Resulting Quinone Derivative |
|---|---|---|
| 2,6-Di-tert-butylphenol | Base, Oxygen | 3,5,3′,5′-Tetra-tert-butyl-4,4′-diphenoquinone nih.gov |
| 2,6-Di-tert-butylphenol | Metabolic Oxidation | 2,6-Di-tert-butyl-1,4-benzoquinone (2,6-DTBQ) google.com |
The nitration of sterically hindered phenols often deviates from typical electrophilic aromatic substitution pathways that yield nitrophenols directly. Instead, the reaction frequently proceeds through the formation of neutral intermediates known as cyclohexadienones. tandfonline.com
Studies on the nitration of 2,6-di-tert-butylphenol and 3,5-di-tert-butylphenol (B75145) have demonstrated the formation of nitrodienone intermediates. cdnsciencepub.com For example, the reaction of 2,4,6-tri-tert-butylphenol (B181104) with nitrogen dioxide leads to 2,4,6-tri-tert-butyl-4-nitro-2,5-cyclohexadienone. tandfonline.com These nitrodienones are formed via the recombination of a phenoxy radical with nitrogen dioxide. tandfonline.com They are often unstable and can rearrange to the thermodynamically more stable nitrophenol, sometimes involving the loss of a tert-butyl group (nitro-de-tert-butylation). cdnsciencepub.com
Given its structure, the nitration of this compound is expected to yield nitrodienone intermediates. The electrophilic attack of the nitronium ion (or related nitrating species) would occur at positions activated by the hydroxyl and tert-butoxy groups. The formation of a stable nitrophenol product would likely follow the initial formation of a dinitrodienone or involve the elimination of the tert-butyl group. cdnsciencepub.com
Table 2: Intermediates and Products in the Nitration of Hindered Phenols
| Starting Phenol | Reagent | Observed Intermediates | Final Product(s) |
|---|---|---|---|
| 2,6-Di-tert-butylphenol | Acetic Anhydride, HNO₃ | 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dienone cdnsciencepub.com | 2,6-di-tert-butyl-4-nitrophenol, 2-tert-butyl-4,6-dinitrophenol cdnsciencepub.com |
| 3,5-Di-tert-butylphenol | Acetic Anhydride, HNO₃ | 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone cdnsciencepub.com | 3,5-di-tert-butyl-2-nitrophenol, 3,5-di-tert-butyl-2,6-dinitrophenol cdnsciencepub.com |
Under conditions of oxidative stress, such as exposure to strong oxidants or UV light, hindered phenols can undergo degradation. The photodegradation of 2,6-di-tert-butylphenol in water under simulated sunlight has been observed, leading to the formation of its isomer, 2,5-di-tert-butylphenol. elsevierpure.com The degradation of other related compounds, like 4-tert-butylphenol, proceeds through oxidation by hydroxyl radicals to form products such as 4-tert-butylcatechol (B165716) and hydroquinone (B1673460). researchgate.net
For this compound, degradation under oxidative stress would likely be initiated by the formation of the phenoxyl radical. Subsequent reactions could involve:
Hydroxylation: Addition of hydroxyl radicals to the aromatic ring, forming dihydroxy derivatives.
Side-Chain Oxidation: Oxidation of the tert-butyl or tert-butoxy groups.
Ring Cleavage: More extensive oxidation can lead to the fracture of the aromatic ring, resulting in the formation of smaller aliphatic acids and other degradation products.
Hydrolytic Reactivity of this compound Derivatives
The key hydrolytic transformation for this compound involves the cleavage of the aryl tert-butyl ether linkage. Ethers are generally stable but can be cleaved under strong acidic conditions. libretexts.org
The hydrolysis of the tert-butoxy group is an acid-catalyzed reaction. The rate of this reaction is highly dependent on the pH of the solution, increasing significantly in strongly acidic media. elsevierpure.com The mechanism for the cleavage of ethers with a tertiary alkyl group, such as the tert-butoxy group, typically proceeds via an SN1 pathway due to the ability to form a stable tertiary carbocation. libretexts.orglibretexts.org
The proposed mechanism involves:
Protonation: The ether oxygen is protonated by a strong acid (e.g., H₃O⁺) to form a good leaving group (an alcohol).
Carbocation Formation: The C-O bond cleaves, releasing the phenol derivative (in this case, 2-tert-butylhydroquinone) and forming a stable tert-butyl carbocation. This is the rate-determining step.
Nucleophilic Capture: The tert-butyl carbocation is rapidly captured by a nucleophile, such as water, to form tert-butanol.
The reaction is generally not significant at neutral or basic pH. Studies on tert-butyl formate (B1220265) hydrolysis show that while neutral and base-catalyzed pathways exist, the acid-catalyzed pathway is dominant at low pH. elsevierpure.com
The rate of the acid-catalyzed hydrolysis is influenced by both electronic (inductive and resonance) and steric factors.
Inductive/Resonance Effects: The substituents on the phenyl ring influence the basicity of the ether oxygen, affecting the initial protonation step. The hydroxyl and tert-butoxy groups are both electron-donating, which increases the electron density on the ether oxygen, potentially facilitating its protonation.
Steric Properties: The bulky tert-butyl group at the ortho position provides significant steric hindrance. nih.gov In an SN2 reaction, this would dramatically slow the rate by impeding the backside attack of a nucleophile. However, in the operative SN1 mechanism for tert-butyl ether cleavage, the nucleophile does not attack the carbon adjacent to the oxygen. Instead, the rate is determined by the stability of the leaving group and the resulting carbocation. The steric bulk of the ortho-substituent has a minimal direct effect on the cleavage of the tert-butoxy group itself, which proceeds via formation of the independent tert-butyl cation. libretexts.orgyoutube.com The stability of this tertiary carbocation is the primary driver for the SN1 mechanism.
Adsorption Mechanisms of Sterically Hindered Phenols
The adsorption of phenolic compounds is a complex process governed by a variety of interactions between the adsorbate molecule and the adsorbent surface. In the case of sterically hindered phenols such as this compound, the bulky substituents introduce significant steric constraints that, in conjunction with electronic effects, dictate the nature and strength of these interactions.
Hydrogen bonding is a critical mechanism in the adsorption of phenolic compounds. The hydroxyl group of the phenol can act as a hydrogen bond donor, interacting with electronegative atoms (like oxygen) on the adsorbent surface. Conversely, the oxygen of the hydroxyl group can act as a hydrogen bond acceptor. Infrared spectroscopy studies on phenol have distinguished between "free" O-H stretching vibrations (around 3579 cm⁻¹) and "bound" O-H stretching vibrations at lower frequencies (around 3390 cm⁻¹), confirming the formation of hydrogen bonds during adsorption. ed.gov The strength of these hydrogen bonds can be influenced by the presence of other functional groups on the phenol ring. For instance, studies on lignin (B12514952) model compounds have shown that aliphatic hydroxyl groups tend to form stronger hydrogen bonds than phenolic hydroxyl groups.
Electrostatic interactions also play a significant role, particularly when the adsorbent surface carries a charge. The pH of the solution is a key factor, as it determines the degree of ionization of the phenolic compound and the surface charge of the adsorbent. At a pH below the pKa of the phenol, the neutral form predominates, while at a pH above the pKa, the phenolate (B1203915) anion is the major species. The adsorption of neutral phenols is often more favorable on many surfaces. For example, the adsorption of pentachlorophenol (B1679276) on activated carbon and pillared clays (B1170129) was found to increase with decreasing pH, indicating a preference for the neutral form over the phenolate anion. researchgate.net The surface of adsorbents like silica (B1680970) can be protonated at low pH, leading to enhanced adsorption of anionic species. sharif.edu Conversely, at higher pH values, electrostatic repulsion between negatively charged phenolate ions and a negatively charged adsorbent surface can reduce adsorption efficiency. mdpi.com
The bulky tert-butyl and tert-butoxy groups in this compound can sterically hinder the approach of the hydroxyl group to the adsorbent surface, potentially weakening the hydrogen bonds. However, the electron-donating nature of these alkyl groups increases the electron density on the aromatic ring and the oxygen atom of the hydroxyl group, which could enhance its ability to participate in certain electrostatic interactions.
The kinetics of adsorption, which describe the rate of solute uptake by the adsorbent, are significantly influenced by steric factors. For sterically hindered phenols, the bulky substituents can impede the molecule's access to the active adsorption sites, particularly within the micropores of an adsorbent. This steric hindrance can lead to slower adsorption rates compared to less hindered phenols.
Studies on the adsorption of various substituted phenols onto activated carbon have shown that the rate of adsorption can be influenced by the molecular size of the adsorbate. mdpi.com For instance, research on the tert-butylation of phenol has highlighted how the introduction of bulky tert-butyl groups affects the product distribution, a process influenced by the accessibility of reactive sites. researchgate.net
The adsorption equilibrium, which describes the distribution of the adsorbate between the liquid and solid phases at equilibrium, is also affected by steric hindrance. The maximum adsorption capacity of an adsorbent for a particular phenol can be reduced if the bulky groups prevent efficient packing of the molecules on the surface. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and can describe multilayer adsorption on a heterogeneous surface. For many phenolic compounds, the adsorption data fit well with the Langmuir model. mdpi.com
The following table presents data on the adsorption of substituted phenols on activated carbon, illustrating the influence of substituents on adsorption capacity.
| Phenolic Compound | Adsorbent | Langmuir Maximum Adsorption Capacity (mmol/g) | Reference |
| Phenol | Activated Carbon | 1.26 | mdpi.com |
| 4-Chlorophenol | Activated Carbon | 1.35 | mdpi.com |
| 4-Nitrophenol | Activated Carbon | 1.44 | mdpi.com |
| 2,4-Dichlorophenol | Hexylene-bridged periodic mesoporous polysilsesquioxanes | - | mdpi.com |
| Nitrobenzene | Hexylene-bridged periodic mesoporous polysilsesquioxanes | - | mdpi.com |
Note: A direct comparison for this compound is not available in the literature. The data for other substituted phenols are provided to illustrate the impact of substituents on adsorption.
π-π interactions between the aromatic ring of the phenolic compound and the π-electron systems of an adsorbent, such as the graphitic layers of activated carbon, are a significant driving force for adsorption. The strength of these interactions is influenced by the electronic properties of the phenol. Electron-withdrawing groups on the aromatic ring can enhance π-π interactions by making the ring more electron-deficient, thus promoting interaction with electron-rich regions of the adsorbent. mdpi.com
Studies on graphene-based materials have shown that π-π interactions are crucial for the adsorption of aromatic compounds. The large, delocalized π-electron system of graphene provides an ideal platform for such interactions. nih.gov The interplay between the electronic effects that may enhance π-π interactions and the steric effects that may hinder them is a key aspect of the adsorption behavior of sterically hindered phenols like this compound.
Advanced Spectroscopic and Diffraction Studies for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure and dynamics of 5-tert-butoxy-2-tert-butylphenol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of atoms within the molecule.
Proton (¹H) NMR spectroscopy is particularly sensitive to the conformational arrangement of the hydroxyl group in sterically hindered phenols. In 2-tert-butylphenol (B146161), a simpler analog, the hydroxyl proton's coupling to the ring proton at position 5 is anomalous in the cis conformer. cdnsciencepub.com This anomaly suggests a significant distortion of the C-O-H bond angle due to steric hindrance from the bulky tert-butyl group. cdnsciencepub.com While specific ¹H NMR studies on the intramolecular equilibria of this compound are not extensively detailed in the provided results, the principles observed in related sterically crowded phenols are applicable. researchgate.net The presence of two bulky substituents in this compound would likely lead to even more pronounced steric distortions and influence the equilibrium between different rotational conformers of the hydroxyl and tert-butoxy (B1229062) groups. Quantitative ¹H-NMR has also been effectively used to study the substrate specificity and regioselectivity of enzymatic reactions involving substituted benzoates, highlighting its utility in mechanistic studies. nih.gov
Interactive Data Table: Representative ¹H NMR Data for Substituted Phenols
| Compound | Solvent | Temperature (K) | Key Observations | Reference |
| 2-tert-Butylphenol | CCl₄ | 305 | Anomalous coupling between hydroxyl and ring protons, indicating steric distortion. | cdnsciencepub.com |
| 2-tert-Butyl-6-methylphenol | CCl₄ | 305 | Absence of the anomalous coupling observed in 2-tert-butylphenol. | cdnsciencepub.com |
| 2-Isopropylphenol | CCl₄ | 305 | Free energy difference between cis and trans conformers determined. | cdnsciencepub.com |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds. nanalysis.com In the analysis of derivatives of this compound, HMBC would be crucial for unambiguously assigning the signals of the quaternary carbons of the tert-butyl and tert-butoxy groups, as well as confirming the substitution pattern on the aromatic ring. This technique is especially useful when dealing with complex structures or when multiple isomers are possible. mdpi.com
Interactive Data Table: Expected ¹³C NMR and HMBC Correlations for this compound
| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) | Key HMBC Correlations (with Protons) |
| C1 (C-OH) | 150-160 | H (hydroxyl), H6 |
| C2 (C-tert-butyl) | 135-145 | H3, H (tert-butyl) |
| C3 | 115-125 | H4, H (tert-butyl at C2) |
| C4 | 110-120 | H3, H6, H (tert-butoxy) |
| C5 (C-O-tert-butyl) | 140-150 | H4, H6, H (tert-butoxy) |
| C6 | 115-125 | H (hydroxyl), H4, H (tert-butoxy) |
| C (tert-butyl, quat.) | 30-40 | H (tert-butyl methyls) |
| C (tert-butyl, CH₃) | 25-35 | H (tert-butyl methyls) |
| C (tert-butoxy, quat.) | 75-85 | H (tert-butoxy methyls) |
| C (tert-butoxy, CH₃) | 25-35 | H (tert-butoxy methyls) |
The hydroxyl group of this compound can participate in hydrogen bonding, either intramolecularly or intermolecularly with other molecules. The strength and nature of these hydrogen bonds can be investigated using spectroscopic techniques, including NMR. The chemical shift of the phenolic proton is highly sensitive to hydrogen bonding; a downfield shift is typically observed upon formation of a hydrogen bond. researchgate.net
Studies on related phenolic compounds have shown that the presence of bulky ortho substituents, such as the tert-butyl group, can influence the geometry and strength of hydrogen bonds. nih.gov In solution, an equilibrium may exist between free phenol (B47542) molecules and hydrogen-bonded aggregates. Variable temperature NMR studies can be used to probe these equilibria. Infrared (IR) spectroscopy is another powerful tool for studying hydrogen bonding, as the O-H stretching frequency is also sensitive to this interaction. researchgate.netrsc.org The formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency of the O-H stretching band. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. youtube.com The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (if it survives) and various fragment ion peaks. For tert-butylated phenols, a common fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable benzylic-type cation. researchgate.net The fragmentation of this compound under EI conditions would likely show initial loss of a methyl radical from either the tert-butyl or tert-butoxy group, followed by further fragmentation of the aromatic ring or the remaining substituent.
Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated or deprotonated species ([M+H]⁺ or [M-H]⁻). pg.edu.plnih.gov ESI-MS would be particularly useful for studying derivatives of this compound and for analyzing reaction mixtures, as it can provide clear information about the molecular weights of the products and intermediates. acs.org
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure/Identity | Ionization Method |
| 250 | Molecular ion [M]⁺• | EI |
| 235 | [M - CH₃]⁺ | EI |
| 194 | [M - C₄H₈]⁺• (loss of isobutene from tert-butoxy) | EI |
| 179 | [M - C₄H₉O]⁺ (loss of tert-butoxy radical) | EI |
| 177 | [M - CH₃ - C₄H₈]⁺ | EI |
| 135 | [M - C₄H₉ - C₄H₈]⁺ | EI |
| 251 | [M + H]⁺ | ESI (positive mode) |
| 249 | [M - H]⁻ | ESI (negative mode) |
Metastable ions are ions that have enough internal energy to fragment after they have been accelerated from the ion source but before they reach the detector. bhu.ac.inscribd.com The detection of metastable ions provides direct evidence for specific fragmentation pathways and can be used to construct a detailed fragmentation mechanism. researchgate.net In the mass spectrum, metastable peaks appear as broad, low-intensity signals at non-integer m/z values.
The study of metastable ions in the fragmentation of tert-butylated aromatic compounds has revealed complex rearrangements and hydrogen migrations. researchgate.net For this compound, the analysis of metastable ions could elucidate the sequence of fragmentation events, for example, whether the loss of a methyl group precedes or follows the loss of isobutene from the tert-butoxy group. This information is crucial for understanding the intrinsic stability of the various fragment ions and the energetic landscape of the decomposition pathways.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. libretexts.org It is particularly valuable for studying phenoxyl radicals, which are key intermediates in the antioxidant activity and oxidation reactions of phenolic compounds. wikipedia.org
The oxidation of a phenol leads to the formation of a phenoxyl radical. For sterically hindered phenols like this compound, the resulting radical can be persistent enough for detection by EPR. The EPR spectrum provides information about the electronic structure of the radical through its g-factor and hyperfine coupling constants (hfsc). tamu.edu The hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) and provide a map of the spin density distribution across the molecule. illinois.edu
While the EPR spectrum of the 5-Tert-butoxy-2-tert-butylphenoxyl radical has not been specifically reported, data from analogous compounds like 2,4,6-tri-tert-butylphenoxyl and 2,5-di-tert-butyl-hydroquinone anion radicals offer significant insight. rsc.orgwordpress.com The bulky tert-butyl groups influence the geometry and spin distribution. The hyperfine coupling to the meta-protons on the aromatic ring is typically observed. For the 5-Tert-butoxy-2-tert-butylphenoxyl radical, one would expect to observe hyperfine splitting from the protons at the 3 and 6 positions. The magnitude of these couplings would depend on the spin density at these carbons.
The presence of a metal center can significantly influence the formation and properties of a phenoxyl radical. researchgate.net In metal complexes of phenolic ligands, the oxidation can occur at either the metal center or the ligand, or be delocalized over both. EPR spectroscopy is crucial for determining the locus of oxidation. rsc.org
Studies on copper complexes with substituted phenols have shown that oxidation can lead to a ligand-centered phenoxyl radical coordinated to the metal. acs.orgnih.gov The metal can stabilize the radical, and in multinuclear complexes, spin-exchange interactions between the radical and the metal center, or between two metal centers bridged by the radical ligand, can be observed. These interactions manifest as changes in the g-factor and hyperfine coupling constants, or as a broadening or splitting of the EPR signal. For instance, in a cupric-superoxo complex reacting with 2,6-di-tert-butylphenols, a phenoxyl radical is formed, which can then react further. nih.gov While no specific EPR studies on metal complexes of this compound are available, it is expected that its coordination to a redox-active metal would provide a pathway for generating the corresponding phenoxyl radical, with the EPR spectrum being modulated by the specific metal ion and coordination geometry.
Computational Chemistry and Theoretical Modeling of 5 Tert Butoxy 2 Tert Butylphenol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. For 5-Tert-butoxy-2-tert-butylphenol, DFT calculations elucidate its geometry, the energetics of key reactions like hydrogen donation, and the distribution of electrons, which dictates its interaction with other chemical species.
Optimization of Molecular Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this process involves exploring various possible conformations that arise from the rotation around single bonds, particularly the C-O bonds of the hydroxyl and tert-butoxy (B1229062) groups.
The presence of two bulky groups, tert-butyl and tert-butoxy, creates significant steric hindrance, which heavily influences the molecule's preferred shape. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the geometries that correspond to energy minima on the potential energy surface. stuba.sk Studies on structurally similar molecules, such as 2,4-di-tert-butylphenol (B135424), reveal that the planarity of the molecule can be distorted to accommodate sterically demanding substituents. nih.gov For this compound, conformational analysis would focus on the relative orientations of the hydroxyl proton and the methyl groups of the tert-butoxy substituent. The most stable conformers are those that minimize repulsive steric interactions while maximizing any stabilizing intramolecular interactions, such as weak hydrogen bonds. The optimization process provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's ground-state structure. researchgate.net
Calculation of Bond Dissociation Enthalpies (BDEs) and Ionization Potentials (IPs)
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The energy required for this process is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and, consequently, a higher antioxidant capacity. sci-hub.rupan.olsztyn.pl
DFT calculations are a reliable method for predicting BDEs. stuba.sk For this compound, the electron-donating nature of both the tert-butyl group (at the ortho position) and the tert-butoxy group (at the meta position relative to the hydroxyl group) influences the O-H BDE. Electron-donating groups stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the energy required to break the O-H bond. researchgate.netmdpi.com
Another related mechanism for antioxidant action is the Single-Electron Transfer – Proton Transfer (SET-PT) pathway, where the initial step is the loss of an electron from the phenol (B47542). The energy for this step is the Ionization Potential (IP). DFT calculations can accurately compute IPs, which are also lowered by electron-donating substituents. stuba.sknih.gov
The table below presents calculated gas-phase BDE and IP values for related sterically hindered phenols, which provide a strong indication of the expected values for this compound. The presence of two electron-donating groups suggests its BDE and IP will be relatively low, characteristic of an effective antioxidant.
| Compound | Substituents | Calculated O-H BDE (kJ/mol) | Calculated IP (kJ/mol) |
| 2,6-di-tert-butylphenol (B90309) | 2,6-di-t-Bu | 344.3 | 772.4 |
| 2,4,6-tri-tert-butylphenol (B181104) | 2,4,6-tri-t-Bu | 340.6 | 741.0 |
| 2,6-di-tert-butyl-4-methoxyphenol | 2,6-di-t-Bu, 4-MeO | 321.3 | 707.1 |
| 2,6-di-tert-butyl-4-methylphenol | 2,6-di-t-Bu, 4-Me | 337.2 | 745.2 |
| Data sourced from DFT/B3LYP calculations on sterically hindered phenols and provides a comparative basis. stuba.sk |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. The highest negative potential is expected to be localized around the oxygen atoms of the hydroxyl and tert-butoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.net The π-system of the aromatic ring also contributes to negative potential above and below the plane of the ring.
Positive Regions (Blue): These areas are electron-poor and are attractive to nucleophiles. The most positive potential will be found on the hydrogen atom of the hydroxyl group, confirming it as the primary site for hydrogen donation in antioxidant reactions. bhu.ac.in
Neutral Regions (Green): These regions have an intermediate potential and are typically associated with the nonpolar hydrocarbon portions of the tert-butyl groups.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other species, guiding the understanding of its hydrogen bonding capabilities and reactivity patterns. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. For this compound, which has strong electron-donating substituents, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO indicates a greater ease of donating an electron.
LUMO: This orbital acts as an electron acceptor. The LUMO is typically distributed over the antibonding π-system of the aromatic ring. The energy of the LUMO (ELUMO) is related to the electron affinity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. nih.gov The presence of electron-donating groups like tert-butyl and tert-butoxy tends to raise the HOMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, consistent with its function as an antioxidant. mdpi.com
| Parameter | Description | Relevance to this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | High value indicates strong electron-donating ability (antioxidant) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔEHOMO-LUMO | Energy gap between HOMO and LUMO | Small gap suggests high chemical reactivity |
Deformation Energy Analysis in Adsorption Processes
When a molecule adsorbs onto a surface, its geometry can be distorted from its ideal gas-phase conformation to maximize its interaction with the surface. The energy required for this distortion is known as the deformation energy. This analysis is particularly relevant when considering the application of this compound as a surface coating or stabilizer.
Computational studies can model the adsorption of this phenol onto various materials, such as metal or carbon surfaces. nih.govmdpi.com The analysis would involve:
Optimizing the geometry of the isolated this compound molecule.
Optimizing the geometry of the molecule as it is adsorbed on the surface.
Calculating the energy difference between the gas-phase optimized structure and the distorted adsorbed structure. This difference is the deformation energy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and molecular aggregation. nih.gov
For this compound, MD simulations could be used to explore several aspects:
Conformational Dynamics: Simulations can track the rotation of the tert-butyl and tert-butoxy groups and the torsional motion of the hydroxyl group over time, revealing the flexibility of the molecule and the accessibility of its reactive sites.
Solvation and Hydrogen Bonding: By placing the molecule in a simulated box of solvent (e.g., water or a nonpolar solvent), MD can model how solvent molecules arrange around it. This is crucial for understanding its solubility and the dynamics of hydrogen bond formation and breakage between the phenolic hydroxyl group and solvent molecules.
Interactions with Biomolecules or Surfaces: MD simulations can model the interaction of this compound with larger systems, such as a lipid bilayer (to simulate a cell membrane) or a polymer surface. nih.gov This can help predict its behavior as a membrane-soluble antioxidant or a stabilizer in plastic formulations. The simulations would reveal preferred binding orientations, interaction energies, and the influence of the phenol on the structure and dynamics of the larger system.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural or physicochemical properties of compounds with their macroscopic properties, such as antioxidant activity. For phenolic compounds, QSPR models are frequently developed to predict their efficacy as antioxidants. This is often achieved by calculating various molecular descriptors using quantum chemical methods like Density Functional Theory (DFT). nih.govresearchgate.net
The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. The ease of this donation is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value generally indicates higher antioxidant activity. Other important descriptors include ionization potential (IP), which relates to the ease of electron donation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). digitellinc.comunec-jeas.com The energy of HOMO is particularly significant as a higher HOMO energy suggests a greater ability to donate electrons. nih.gov
For substituted phenols, the nature and position of the substituents on the aromatic ring significantly influence these descriptors. Electron-donating groups, such as tert-butyl and tert-butoxy groups, generally increase the electron density on the phenol ring and can lower the BDE, enhancing antioxidant activity. mdpi.com The steric hindrance provided by bulky groups like the tert-butyl group can also enhance the stability of the resulting phenoxy radical, further contributing to the antioxidant effect. mdpi.comnih.gov
While specific QSPR data for this compound is not available, studies on related di-substituted tert-butylphenols provide insight into the expected trends. Theoretical calculations on these analogs help in understanding how substituents influence properties like BDE and enthalpies of formation. acs.org For instance, DFT calculations have been effectively used to study the thermochemical properties of various tert-butylphenol isomers. acs.orgresearchgate.net
Below is a table of theoretically calculated properties for related di-substituted phenols, which illustrates the type of data generated in QSPR studies.
| Compound | Descriptor | Calculated Value (Method) | Reference |
| 2,4-di-tert-butylphenol | Standard Molar Enthalpy of Formation (gas phase) | -283.3 ± 3.8 kJ mol⁻¹ (ab initio RHF/6-31G) | acs.org |
| 2,6-di-tert-butylphenol | Standard Molar Enthalpy of Formation (gas phase) | -272.0 ± 4.0 kJ mol⁻¹ (ab initio RHF/6-31G) | acs.org |
| 2,6-di-tert-butyl-4-methylphenol | O-H Homolytic Bond Dissociation Enthalpy | Not specified | researchgate.net |
| 2,4,6-tri-tert-butylphenol | O-H Homolytic Bond Dissociation Enthalpy | Not specified | researchgate.net |
This table presents data for analogous compounds to illustrate the principles of QSPR, as specific data for this compound is not readily found in the cited literature.
Mechanistic Reaction Pathway Elucidation through Computational Approaches
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. This provides a deeper understanding of reaction kinetics and thermodynamics. For phenolic compounds, a variety of reactions, from synthesis to degradation, can be modeled.
A relevant example is the Kolbe-Schmitt reaction, a carboxylation process involving phenoxides. Although not specific to this compound, a DFT study on the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol with carbon dioxide provides a clear example of mechanistic elucidation. researchgate.net This study, conducted at the M06-2X/Def2-SVP/SMD level of theory, explored the reaction pathways leading to the formation of di-tert-butyl hydroxybenzoic acid. researchgate.net
The study revealed that for the reaction with potassium 2,4-di-tert-butylphenoxide, the formation of the main product is thermodynamically favored due to its lower Gibbs free energy. In contrast, the side product is kinetically favored because of a lower activation energy barrier. researchgate.net The calculations identified key intermediates and transition states along the reaction coordinate. For instance, the initial step involves the binding of CO2 to the potassium phenoxide, followed by an electrophilic addition to the benzene (B151609) ring. researchgate.net
The calculated Gibbs free energy barriers provide quantitative insights into the reaction feasibility. For the reaction of potassium 2,6-di-tert-butylphenol with CO2, the Gibbs free energy barrier for the electrophilic addition of CO2 to the C4 position of the benzene ring was calculated to be only 11.3 kcal/mol from the initial complex. researchgate.net
Below is a data table summarizing some of the key energetic findings from the computational study of the Kolbe-Schmitt reaction for di-tert-butylphenol isomers.
| Reactant | Reaction Step | Gibbs Free Energy Change / Barrier (kcal/mol) | Reference |
| Potassium 2,6-di-tert-butylphenol + CO2 | Formation of A-CO2 complex | +1.7 (increase) | researchgate.net |
| Potassium 2,6-di-tert-butylphenol + CO2 | TS1-A (Electrophilic addition) | 11.3 (barrier from A-CO2) | researchgate.net |
| Potassium 2,4-di-tert-butylphenol + CO2 | Formation of B-CO2 complex | +2.6 (increase) | researchgate.net |
| Potassium 2,4-di-tert-butylphenol + CO2 | TS1-B (Electrophilic addition) | 11.2 (barrier from B-CO2) | researchgate.net |
This table showcases data from a mechanistic study on analogous compounds to demonstrate the application of computational chemistry, as specific data for this compound is not readily found in the cited literature. 'A' refers to potassium 2,6-di-tert-butylphenol and 'B' refers to potassium 2,4-di-tert-butylphenol.
This type of detailed mechanistic analysis allows for the optimization of reaction conditions to favor desired products and provides fundamental insights that are often difficult to obtain through experimental means alone.
Advanced Research Applications of 5 Tert Butoxy 2 Tert Butylphenol
Polymer Stabilization and Materials Science
The primary function of phenolic antioxidants like 5-Tert-butoxy-2-tert-butylphenol is to enhance the thermo-oxidative stability of polymers. During processing or end-use at elevated temperatures, polymers are susceptible to degradation, which can compromise their performance and lifespan. The inclusion of hindered phenolic antioxidants significantly slows these degradation processes. For instance, studies on various polymers, such as polyamides and natural rubber, demonstrate that the addition of hindered phenols improves resistance to thermo-oxidative aging. bohrium.commdpi.com While specific performance data for this compound is not extensively published, its structural similarity to well-studied antioxidants suggests a comparable high level of efficiency. The performance of such antioxidants is often evaluated by measuring the oxidation induction time (OIT), which indicates the duration a material can resist oxidation under specific conditions. Higher OIT values correspond to better stabilization.
The table below illustrates the typical effect of a hindered phenolic antioxidant on the mechanical properties of a natural rubber (NR) vulcanizate after thermal aging, demonstrating the protective capabilities of this class of compounds.
| Property | Unstabilized NR (Aged) | NR with Hindered Phenol (B47542) (Aged) |
| Tensile Strength Retention | ~35.6% | ~43.6% |
| Elongation at Break Retention | ~54.5% | ~58.6% |
| This interactive table contains representative data showing the improved retention of mechanical properties in a polymer matrix with the addition of a hindered phenolic antioxidant after aging at 100°C for 168 hours. bohrium.com |
The degradation of polymers typically proceeds via a free-radical chain reaction mechanism initiated by heat, light, or mechanical stress. researchgate.net This process involves three key stages: initiation, propagation, and termination. researchgate.net
Initiation: Formation of initial free radicals (R•) on the polymer chain.
Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, thus propagating the degradation cascade.
Termination: Radicals combine to form non-radical products.
This compound, as a primary antioxidant, interrupts this cycle during the propagation stage. It contains a reactive hydroxyl (-OH) group. The hydrogen atom from this group is readily donated to the highly reactive peroxy radicals (ROO•), neutralizing them and preventing them from attacking the polymer backbone. researchgate.net This action forms a stable, sterically hindered phenoxy radical from the antioxidant molecule, which is far less reactive and does not propagate the degradation chain.
The primary inhibition reaction can be summarized as: ROO• (active radical) + Ar-OH (phenolic antioxidant) → ROOH (hydroperoxide) + Ar-O• (stable antioxidant radical)
The high efficiency of this compound as a stabilizer is directly attributable to its molecular architecture. Two key features are the steric hindrance provided by the alkyl groups and the electronic effects of its substituents.
Steric Bulk: The compound features a bulky tert-butyl group at the ortho position (position 2) relative to the hydroxyl group. This large substituent acts as a physical shield, a phenomenon known as steric hindrance. researchgate.net This shielding serves two critical purposes: it protects the hydroxyl group from certain reactions, and more importantly, it stabilizes the phenoxy radical (Ar-O•) that forms after the antioxidant donates its hydrogen atom. The bulkiness of the tert-butyl group prevents the antioxidant radical from participating in further unwanted reactions that could initiate new degradation chains. researchgate.net
Electron-Donating Properties: Both the tert-butyl group at position 2 and the tert-butoxy (B1229062) group at position 5 are electron-donating groups (EDGs). These groups increase the electron density on the aromatic ring and, crucially, on the oxygen atom of the hydroxyl group. This electronic push makes the O-H bond weaker and facilitates the donation of the hydrogen atom to free radicals, thereby enhancing the antioxidant's radical-scavenging efficiency.
The relationship between the chemical structure of an antioxidant and its performance within a specific polymer matrix is critical for effective stabilization. The effectiveness of this compound is influenced by factors such as its compatibility with the host polymer, its volatility, and its inherent antioxidant activity.
The alkyl (tert-butyl) and alkoxy (tert-butoxy) groups on the phenol ring increase the molecule's lipophilicity, which generally improves its solubility and compatibility with non-polar polymers like polyethylene and polypropylene. Good compatibility ensures that the antioxidant is evenly distributed throughout the polymer matrix, preventing localized degradation.
Furthermore, the molecular weight and structure affect its volatility. Higher molecular weight and specific functional groups can reduce the loss of the antioxidant during high-temperature processing steps like extrusion. The balance between having sufficient mobility to reach degradation sites and low enough volatility to remain in the polymer is a key aspect of the structure-performance relationship.
An advanced feature of some stabilization systems is the ability of the primary antioxidant to be regenerated, allowing a single molecule to quench multiple radicals in a cyclic process. While the primary mechanism involves hydrogen donation to form a stable phenoxy radical, this radical can sometimes participate in further reactions that regenerate the original antioxidant.
For some hindered phenols, the phenoxy radical can react with another peroxy radical (ROO•) to form products that can later decompose to regenerate the parent phenol, although this is often a minor pathway. More commonly, synergistic effects with secondary antioxidants (hydroperoxide decomposers), such as phosphites or thioethers, can lead to a form of regeneration. For example, a secondary antioxidant can decompose the hydroperoxides (ROOH) formed during the primary antioxidant action, preventing them from breaking down into more harmful radicals and indirectly preserving the primary antioxidant.
Coordination Chemistry and Catalysis
While the primary application of this compound and related compounds is in polymer stabilization, their fundamental structure as substituted phenols also lends them to applications in coordination chemistry and catalysis. The hydroxyl group of the phenol can be deprotonated to form a phenoxide, which is an excellent ligand for a wide variety of metal ions.
The bulky tert-butyl and tert-butoxy substituents can be used to control the coordination number and geometry of the resulting metal complexes. This steric bulk can prevent the formation of polymeric coordination compounds and favor the formation of discrete, soluble complexes. By modifying the electronic and steric environment around a metal center, these ligands can influence the catalytic activity of the metal complex in various organic transformations.
For example, copper(II) complexes involving sterically hindered benzimidazolyl ligands have been shown to catalyze the aerobic oxidation of related compounds like 2,4,6-tri-tert-butylphenol (B181104). researchgate.net This indicates that metal complexes incorporating ligands with similar steric and electronic features can activate molecular oxygen and facilitate selective oxidation reactions. While specific research on the coordination complexes or catalytic applications of this compound is limited, the principles derived from structurally similar phenols suggest its potential utility in designing catalysts for specific oxidation processes or other organic reactions where fine-tuning of the metal's coordination sphere is required.
Ligand Design Featuring this compound Motifs for Metal Complexation
The this compound moiety is an attractive building block for ligands due to the steric hindrance provided by its two tert-butyl groups. This bulkiness can enforce specific coordination geometries around a metal center, prevent undesirable side reactions such as dimerization, and enhance the stability of the resulting complex.
Schiff base ligands, formed by the condensation of a salicylaldehyde derivative with an amine, are a prominent class of ligands in coordination chemistry. Ligands incorporating structurally similar 3,5-di-tert-butylsalicylidene units are widely used to create selective and stable transition metal complexes for applications in enantioselective catalysis and materials science. The design principles from these systems are directly applicable to ligands derived from this compound. For instance, tetradentate Schiff-base ligands can be synthesized to create specific helical structures (M or P helicity) upon coordination with metal ions like Ni(II) and Cu(II). mdpi.com
Furthermore, the phenol group can be readily deprotonated to form a phenolate (B1203915), which is a strong donor to a metal center. This, combined with other donor atoms incorporated into the ligand backbone, allows for the creation of multidentate ligands that bind strongly to metal ions. The electronic properties of the phenol can be tuned by the substituents on the ring; the butoxy group at the 5-position in this compound acts as an electron-donating group, which can influence the redox potential of the metal center it is coordinated to.
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes using ligands derived from substituted phenols typically involves the reaction of the pro-ligand with a metal salt (e.g., MCl₂, M(OAc)₂) in a suitable solvent. The deprotonation of the phenolic hydroxyl group is often facilitated by a base.
For example, the synthesis of polymetallic Group 4 (Ti, Zr) complexes has been achieved using aminobis(phenolate) (ABP) ligands bearing ortho-positioned tert-butyl groups. hw.ac.uk These syntheses can result in the formation of mono-, bi-, tri-, or tetrametallic structures depending on the stoichiometry and reaction conditions. hw.ac.uk
The structural characterization of these complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. For instance, X-ray studies on a zirconium complex with a bis(ABP) ligand revealed a distorted octahedral geometry, with the distortion attributed to the steric hindrance from the ortho-positioned tert-butyl groups. hw.ac.uk Other techniques like IR, UV-Vis, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal in solution and solid states.
| Technique | Purpose in Characterization |
| Single-Crystal X-ray Diffraction | Determines precise 3D molecular structure, bond lengths, and angles. hw.ac.uk |
| Nuclear Magnetic Resonance (NMR) | Provides information about the ligand environment and complex structure in solution. |
| Infrared (IR) Spectroscopy | Confirms ligand coordination by observing shifts in vibrational frequencies (e.g., C=N, O-H). mdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes electronic transitions within the complex, such as d-d, LMCT, or MLCT bands. mdpi.comnih.gov |
| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. |
Electrochemical Studies of Metal-Ligand Redox Processes
The electronic communication between a metal center and its ligand framework can be probed using electrochemical techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). These methods are used to determine the redox potentials of a complex, revealing the ease with which it can be oxidized or reduced.
Ligands derived from phenols, particularly those that can be oxidized to semiquinone and quinone forms, are often "redox non-innocent." mdpi.com This means the ligand can actively participate in the redox processes of the complex, storing or releasing electrons. mdpi.comresearchgate.net A complex with a redox-active ligand might undergo oxidation or reduction at the ligand rather than the metal center, or via a cooperative metal-ligand process. nih.gov
In studies of nickel and zinc complexes with tridentate leucoverdazyl ligands, CV showed two distinct one-electron oxidation processes that were ligand-based. frontiersin.org The oxidation of the ligand resulted in significant structural and electronic changes, which in turn altered the ligand field strength experienced by the metal ion. frontiersin.org Similarly, complexes involving this compound-derived ligands are expected to exhibit rich electrochemistry, with the potential for both metal-centered and ligand-centered redox events. The electron-donating butoxy group would likely make ligand-based oxidation more accessible.
| Complex Type | Typical Redox Potentials (vs. Fc/Fc+) | Nature of Redox Process |
| Zn(dipyvd)₂ | -0.28 V, -0.12 V | Two successive ligand-based one-electron oxidations. frontiersin.org |
| Ni(dipyvd)₂ | -0.32 V, -0.15 V | Two successive ligand-based one-electron oxidations. frontiersin.org |
Catalytic Applications of this compound-Derived Ligands (e.g., Polymerization Catalysis)
One of the most significant applications of metal complexes with bulky phenolate ligands is in catalysis, particularly for polymerization reactions. The steric and electronic properties of the ligand can be used to control the activity of the catalyst and the properties of the resulting polymer.
Titanium and zirconium complexes supported by aminobis(phenolate) ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of rac-lactide to produce polylactide (PLA), a biodegradable polymer. hw.ac.uk Research has shown that the structure of the catalyst, including its nuclearity (the number of metal centers), influences its catalytic activity. For instance, bimetallic titanium aggregates were found to exhibit faster polymerization rates compared to tetrametallic clusters. hw.ac.uk
However, it has also been noted that the presence of bulky ortho-positioned tert-butyl groups on the phenolate rings can sometimes decrease ROP activity. hw.ac.uk This highlights the delicate balance between steric protection of the active site and substrate access that must be achieved in catalyst design. A monometallic zirconium complex demonstrated remarkable activity in the ROP of rac-lactide, although with limited control over the polymer's molecular weight and tacticity. hw.ac.uk
| Catalyst | Monomer | Activity/Observation |
| Bimetallic Ti-ABP Complex | rac-lactide | Relatively faster polymerization rates. hw.ac.uk |
| Tetrametallic Ti-ABP Complex | rac-lactide | Slower polymerization rates compared to bimetallic analogue. hw.ac.uk |
| Monometallic Zr-ABP Complex | rac-lactide | Remarkable ROP activity but with limited control over polymer properties. hw.ac.uk |
Synergistic Effects in Multi-Functional Ligand Systems
Synergy in a ligand system occurs when different functional components of the ligand cooperate to enhance a particular property, such as catalytic activity or substrate binding. In ligands derived from this compound, the phenol moiety can be combined with other donor groups (e.g., amines, imines, phosphines) to create a multi-functional environment around the metal center.
Advanced Oxidation Processes (AOPs) in Environmental Chemistry
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).
Degradation of Phenolic Compounds via Fenton and Photo-Fenton Processes
Phenolic compounds, including substituted phenols like this compound, can be persistent environmental pollutants. The Fenton and photo-Fenton processes are highly effective AOPs for their degradation. mdpi.com
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in acidic conditions (typically pH ~3) to generate hydroxyl radicals. mdpi.com These radicals have a very high oxidation potential and can non-selectively attack and break down recalcitrant organic molecules.
The degradation pathway for phenols in these processes can be complex, potentially involving both attack by hydroxyl radicals and the formation of iron-phenol complexes that undergo degradation. zju.edu.cnnih.govacademax.com The ultimate goal is the complete mineralization of the organic compound into carbon dioxide, water, and inorganic ions.
| Process | Key Reagents | Primary Oxidant | Typical pH | Enhancement |
| Fenton | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | Acidic (~3) | N/A |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, Light | Hydroxyl Radical (•OH) | Acidic (~3) | UV/Visible light accelerates Fe²⁺ regeneration and H₂O₂ photolysis. mdpi.com |
Ozonation and Electrochemical Oxidation of Hindered Phenols
Hindered phenols are subject to degradation through advanced oxidation processes (AOPs), including ozonation and electrochemical oxidation. These methods are explored for the remediation of water contaminated with such persistent organic pollutants.
Ozonation: The ozonation of hindered phenols like 2,4-DTBP has been shown to be a rapid and efficient degradation process. nih.gov The reaction is dominated by the direct action of ozone molecules, which attack the activated aromatic ring primarily through electrophilic substitution and 1,3-dipolar cycloaddition reactions. nih.gov A study on 2,4-DTBP demonstrated that with a sufficient ozone dosage, a 100% removal efficiency could be achieved in a neutral medium. nih.gov The degradation process leads to the formation of numerous intermediate products through mechanisms such as hydroxylation, demethylation, carboxylation, and ring-opening. nih.gov
Below is a table of some intermediate products identified during the ozonation of the related compound, 2,4-di-tert-butylphenol (B135424). nih.gov
| Compound Name | Molecular Formula | Observed m/z |
|---|---|---|
| 2,4-Di-tert-butyl-6-hydroxyphenol | C14H22O2 | 221.1594 |
| 4-tert-Butyl-2-(2-hydroxypropan-2-yl)phenol | C13H20O2 | 207.1401 |
| (Z)-4-(tert-Butylimino)penta-2-en-2-ol | C9H15NO | 152.1131 |
| 2,4-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | C14H20O2 | 221.1543 |
| 3,5-Di-tert-butyl-2-hydroxyphenol | C14H22O2 | 221.1594 |
Electrochemical Oxidation: The electrochemical oxidation of tert-butylated phenols has been studied in aprotic environments. acs.org The process typically involves an irreversible oxidation of the phenol or the corresponding phenolate ion. acs.org The molecular structure, particularly the presence and position of bulky substituents, significantly influences the outcome. acs.org For instance, the electrochemical oxidation of 2,6-di-tert-butylphenol (B90309) produces a stable dimer, 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. acs.org The absence of a substituent at the para position and the presence of bulky groups at the ortho positions are key structural requirements for selective electrochemical oxidation. acs.org For phenols with substituents at the para position, like 2,4,6-tri-tert-butylphenol, the oxidation can lead to a phenoxonium cation that reacts with water to form hydroxy-cyclohexadienone derivatives. wikipedia.org
Hydroxyl Radical Generation and Reaction with Phenolic Substrates
Hydroxyl radicals (•OH) are highly reactive species central to many AOPs. Hindered phenols are potent scavengers of these radicals, a property that underlies their antioxidant capabilities. biomedres.usbiomedres.us The primary reaction mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the •OH radical. biomedres.usresearchgate.net This process generates water and a resonance-stabilized phenoxy radical. biomedres.us The steric hindrance provided by the tert-butyl groups enhances the stability of this resulting radical. vinatiorganics.com
Computational studies on 2,4-DTBP have identified the hydroxyl group's oxygen atom as the most probable site for interaction with the •OH radical. biomedres.us The reaction between the hydroxyl radical and the phenol reduces the concentration of •OH, thereby protecting other molecules, such as DNA, from oxidative damage. biomedres.usbiomedres.us The generated phenoxy radicals are eventually eliminated through termination reactions, such as annihilation with other radicals or self-dimerization, which can form both monomeric and dimeric quinonic and phenolic-derived compounds. biomedres.usresearchgate.net
Influence of Molecular Structure on Degradation Efficiency in AOPs
Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group provide steric shielding. This hindrance makes the hydroxyl group less accessible to some reactants but also stabilizes the phenoxy radical formed after hydrogen donation. vinatiorganics.comnih.gov This stability is crucial for their function as primary antioxidants, as it prevents the propagation of radical chain reactions. vinatiorganics.comuvabsorber.com
Radical Stability: Substituents on the phenol ring at the 2, 4, and 6 positions can stabilize the phenoxy radical through inductive, hyperconjugative, and steric hindrance effects, which in turn increases antioxidant activity. researchgate.net
Reaction Pathways: The substitution pattern dictates the course of oxidation. For example, during electrochemical oxidation, a free para-position allows for dimerization, whereas a substituted para-position can lead to other products. acs.org In reactions with peroxy radicals, 2,4-di-t-butylphenol yields products from various radical-radical coupling reactions, including phenoxy-peroxy and phenoxy-phenoxy coupling. researchgate.net
These structural characteristics determine not only the antioxidant efficacy but also the pathways and products of their degradation in environmental remediation processes.
Role in Pharmaceutical Intermediate Synthesis Research
The substituted di-tert-butylphenol scaffold is a crucial structural motif in medicinal chemistry, serving as a precursor for complex therapeutic agents.
Investigation as a Key Intermediate in Complex Organic Synthesis (e.g., Ivacaftor)
While research has focused on various derivatives, the compound 5-amino-2,4-di-tert-butylphenol is a well-established key intermediate in the synthesis of Ivacaftor. google.comnih.gov Ivacaftor is a groundbreaking drug for treating cystic fibrosis in patients with specific mutations in the CFTR gene. google.com The 5-amino-2,4-di-tert-butylphenol moiety forms a critical part of the final Ivacaftor molecule, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. google.com The synthesis involves coupling the 5-amino-2,4-di-tert-butylphenol intermediate with a quinoline carboxylic acid derivative. google.com The presence of the bulky tert-butyl groups and the specific placement of the amino and hydroxyl groups are essential for the drug's activity.
Development of Efficient and Scalable Synthetic Routes for Pharmaceutical Precursors
The importance of intermediates like 5-amino-2,4-di-tert-butylphenol has driven research into developing efficient and scalable synthetic routes suitable for industrial production. One patented method starts from m-aminophenol and involves a three-step process. google.com
| Step | Reaction | Starting Materials | Product |
|---|---|---|---|
| 1 | Acetylation | m-Aminophenol, Acetic anhydride | N-(3-hydroxyphenyl) acetamide |
| 2 | Tert-butylation | N-(3-hydroxyphenyl) acetamide, Tert-butanol, Sulfuric acid | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide |
| 3 | Deacetylation (Hydrolysis) | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide | 2,4-di-tert-butyl-5-aminophenol |
This synthetic route is advantageous because the raw materials are readily available, the reaction conditions are mild, and the post-processing is straightforward, making it suitable for large-scale preparation with high yield. google.com Other routes begin with 2,4-di-tert-butylphenol, which undergoes nitration followed by reduction of the nitro group to an amine. These multi-step processes require careful control of reaction conditions to achieve the desired regioselectivity.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The industrial synthesis of substituted phenols is continuously evolving, with a strong emphasis on developing greener, more efficient, and cost-effective methods. For 5-Tert-butoxy-2-tert-butylphenol, future research in its synthesis is likely to focus on several key areas:
Catalyst Development: The traditional synthesis of tert-butylated phenols often relies on acid catalysts. wikipedia.org Future investigations will likely explore novel catalytic systems to improve selectivity and yield. This includes the use of solid acid catalysts like zeolites and mesoporous aluminosilicates, which offer advantages in terms of reusability and reduced environmental impact. google.com For instance, methods for preparing 2,6-di-tert-butylphenol (B90309) involve the use of aluminum phenoxide to direct ortho-alkylation, suggesting that tailored catalysts could be developed for the precise synthesis of this compound. wikipedia.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds. Future synthetic strategies for this compound could involve:
Solvent-minimized reactions: Exploring mechanochemical methods, such as ball milling, which have shown promise for other complex organic syntheses.
Alternative energy sources: Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy consumption.
Bio-based feedstocks: Research into utilizing renewable resources as starting materials for phenolic compounds is a growing field.
Process Optimization: Beyond the catalyst and reaction conditions, there is room for optimizing the entire synthetic process. This includes developing continuous flow reaction systems, which can offer better control over reaction parameters and lead to higher purity products.
Advanced Computational Design of this compound Derivatives for Targeted Applications
Computational chemistry provides powerful tools for predicting the properties and activities of molecules, thereby guiding the synthesis of new compounds with desired functionalities. For this compound, computational studies, particularly using Density Functional Theory (DFT), can be instrumental in several ways:
Designing Novel Antioxidants: The antioxidant activity of phenolic compounds is closely linked to their molecular structure. Computational methods can be used to calculate parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which are key indicators of antioxidant efficacy. nih.gov By modeling derivatives of this compound with different substituents, researchers can predict which modifications would enhance its radical-scavenging capabilities. This allows for the rational design of next-generation antioxidants for use in plastics, fuels, and other materials. mdpi.com
Predicting Biological Activity: Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activities of novel this compound derivatives. nih.gov This can help in identifying candidates for various applications, including as potential therapeutic agents or as functional additives in consumer products. For example, studies have shown that related tert-butylated phenols can have biological effects, and computational screening could help in designing derivatives with specific and desirable interactions with biological targets. nih.gov
Understanding Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and physicochemical properties, a deeper understanding of its structure-property relationships can be achieved. This knowledge is crucial for tailoring the molecule for specific high-performance applications.
Integration into Smart Materials and Responsive Systems
"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. The phenolic structure of this compound makes it a promising building block for such advanced materials.
pH-Responsive Materials: Phenolic compounds are known to be pH-sensitive. This property can be harnessed to create materials that change their characteristics in response to acidity or basicity. For instance, incorporating this compound into polymer matrices could lead to the development of pH-responsive films or gels for applications in drug delivery or as sensors.
Metal-Phenolic Networks (MPNs): A burgeoning area of research is the formation of MPNs, where phenolic compounds coordinate with metal ions to create supramolecular structures. These networks can be designed to be responsive to various stimuli and have shown potential in areas like encapsulation and controlled release. Future work could explore the use of this compound in the formation of novel MPNs with unique properties.
Stimuli-Responsive Polymers: The incorporation of this compound as a monomer or an additive in polymer synthesis could impart responsive properties to the resulting materials. The bulky tert-butyl and tert-butoxy (B1229062) groups could influence the polymer's conformation and its interaction with the environment, leading to the creation of polymers that respond to specific chemical or physical signals.
Elucidation of Complex Reaction Mechanisms at the Molecular Level
A fundamental understanding of the reaction mechanisms involved in the synthesis and activity of this compound is crucial for optimizing its production and application.
Mechanistic Studies of Synthesis: While general mechanisms for the alkylation of phenols are known, detailed mechanistic studies specific to the formation of this compound can provide valuable insights. wikipedia.org Advanced spectroscopic techniques and computational modeling can be used to identify reaction intermediates and transition states, leading to a more precise control over the synthetic process.
Investigating Antioxidant Mechanisms: The antioxidant activity of phenolic compounds can proceed through different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Computational studies can elucidate the preferred antioxidant mechanism of this compound and its derivatives in different environments (e.g., in non-polar vs. polar media). This knowledge is vital for its effective application as a stabilizer in various products.
Understanding Degradation Pathways: Investigating the degradation pathways of this compound under various conditions (e.g., exposure to UV light, high temperatures) is important for assessing its long-term stability and environmental fate. Understanding these mechanisms can also guide the development of more robust derivatives.
Development of Multi-Functional Systems Based on Phenolic Scaffolds
The phenolic scaffold of this compound offers a versatile platform for the development of multi-functional materials where several desired properties are combined into a single system.
Multifunctional Additives for Polymers: Beyond its role as an antioxidant, derivatives of this compound could be designed to also act as UV stabilizers or flame retardants. This would lead to the development of multifunctional additives for plastics and other polymers, simplifying formulations and enhancing material performance. mdpi.com
Bio-functional Materials: By attaching specific bioactive moieties to the phenolic ring of this compound, it may be possible to create materials with combined antioxidant and biological activities. For example, such compounds could be incorporated into medical devices or packaging materials to provide both stability and antimicrobial properties.
Hybrid Materials: Future research could focus on creating hybrid materials by combining this compound or its derivatives with other functional components, such as nanoparticles or other polymers. This could lead to materials with synergistic properties, opening up new application areas in electronics, coatings, and advanced composites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
